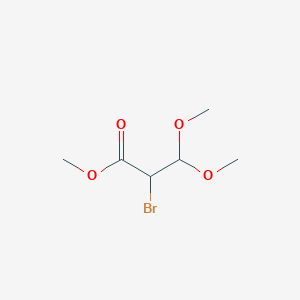

Methyl 2-bromo-3,3-dimethoxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-bromo-3,3-dimethoxypropanoate is a chemical compound that serves as an intermediate in various synthetic organic reactions. It is characterized by the presence of a bromo substituent and dimethoxy groups attached to a propanoate ester. This compound is involved in the synthesis of complex molecules, including methylenecyclopropyl carboxylates, polysubstituted furans, and various other derivatives with potential biological activities .

Synthesis Analysis

The synthesis of derivatives related to this compound involves several strategies. For instance, base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored to efficiently synthesize dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans . Additionally, the reagent BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) has been used for coupling N-methylated amino acids, indicating its utility in synthesizing peptide derivatives . Moreover, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, a related compound, was prepared using cupric bromide, which upon further reactions, yielded compounds with local anesthetic and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their reactivity. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis, which revealed its geometry and reactivity towards nucleophiles . Similarly, the molecular geometry of triorganotin cations, which could be related to the stabilization of intermediates in synthesis involving tin, was elucidated using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is diverse. Electrocatalytic reduction of related bromo esters has been investigated, leading to the formation of cyclic compounds such as tetrahydrofuran carboxylates . Additionally, reactions of methyl esters of brominated acids with zinc and arylglyoxals resulted in the formation of oxaspiro compounds, demonstrating the versatility of brominated esters in cyclization reactions . The synthesis of methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxybenzoyl)-4,5-dimethoxybenzoate also exemplifies the use of bromination and Friedel-Crafts reactions in constructing complex molecules with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. The presence of bromo and methoxy groups can affect the solubility, reactivity, and stability of these compounds. For instance, the solubility behavior of triorganotin bromides in polar and apolar solvents is determined by their substituents, which is essential for their application in synthesis . The stability of reagents like BroP also plays a significant role in their efficiency in coupling reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Bromo-6-methoxynaphthalene

Methyl 2-bromo-3,3-dimethoxypropanoate is utilized in the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating non-steroidal anti-inflammatory agents. This process involves methylation using environmentally benign substitutes for methyl halides and dimethyl sulfate, like dimethyl carbonate (DMC), to address environmental and toxicological concerns (Xu & He, 2010).

Formation of Cyclopropanes and Heterocycles

In research on pseudoesters and derivatives, the reaction of methyl 2-bromo-4,4-dimethoxy-2-butenoates with certain carbanions under specific conditions leads to the formation of functionalized cyclopropanes and dihydrofurans. This process demonstrates the compound's utility in creating complex heterocyclic structures (Farin˜a et al., 1987).

Preparation of Methyl Esters

This compound is involved in the preparation of methyl esters. It reacts rapidly with water in the presence of strong acid, forming methanol and acetone, and acts as a water scavenger in esterification of acids with methanol (Radin et al., 1960).

Synthesis of Complex Organic Compounds

The compound plays a role in the total synthesis of complex organic compounds like (-)-blepharocalyxin D and its analogues. An essential step in this process is an acid-mediated cascade reaction, which demonstrates the versatility of this compound in organic synthesis (Cons et al., 2013).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the autopolymerization of 2-bromo-3-methoxythiophene, analyzing the reaction products and estimating the polymer structure . Another paper presents a concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group . These papers might provide some insights into the chemistry of bromo-methoxy compounds.

Wirkmechanismus

Target of Action

Methyl 2-bromo-3,3-dimethoxypropanoate is a chemical compound with the molecular formula

C6H11BrO4C_6H_{11}BrO_4C6H11BrO4

. The primary targets of this compound are currently unknown as there is limited information available in the literature.Pharmacokinetics

Its molecular weight of 22705 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that temperature and oxygen levels may affect the stability of the compound.

Eigenschaften

IUPAC Name |

methyl 2-bromo-3,3-dimethoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVUGZONKXPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(=O)OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191330-98-0 |

Source

|

| Record name | methyl 2-bromo-3,3-dimethoxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)